molecular formula C12H9NO3 B174352 2-Hydroxy-5-phenylnicotinic acid CAS No. 10177-08-9

2-Hydroxy-5-phenylnicotinic acid

Cat. No. B174352
CAS RN: 10177-08-9
M. Wt: 215.2 g/mol
InChI Key: SIHMMTANWQXEHE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It’s used in scientific research and holds promise for applications ranging from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-phenylnicotinic acid is 215.21 Da . The compound contains 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Hydroxy Acids in Dermatological and Cosmetic Applications

Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are extensively used in cosmetic and therapeutic formulations for various skin benefits. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their ability to promote skin exfoliation and rejuvenation. However, the safety and effects of prolonged use, especially on sun-exposed skin, require careful consideration (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Activities of Hydroxycinnamic Acids

Hydroxycinnamic acids, such as ferulic, coumaric, caffeic, and sinapic acids, exhibit significant in vitro and in vivo antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages, contributing to health benefits by scavenging various radicals and acting as chain-breaking antioxidants. The structural effects on the potency of their antioxidant activity highlight the importance of specific functional groups and conjugation for their effectiveness (Shahidi & Chandrasekara, 2010).

Structure-Activity Relationships of Hydroxycinnamic Acids

Investigations into the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have generated insights into designing more potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function, highlighting the significance of the unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for their activity. These findings are critical for optimizing molecular structures for enhanced antioxidant effects (Razzaghi-Asl et al., 2013).

Mechanism of Action

Biochemical Pathways

HPNA, being a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and other phenolic compounds .

properties

IUPAC Name

2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMMTANWQXEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438920
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-phenylnicotinic acid

CAS RN

10177-08-9
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-hydroxynicotinic acid (436 mg, 2.00 mmol, Syn. Comm., 19 (3&4), 553–559 (1989)), phenylboronic acid (248 mg, 2.03 mmol), Cs2CO3 (1.20 g) and PdCl2 [(t-Bu)2P(OH)]2 (170 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (10 mL) and water (1.0 mL) was purged with Ar gas and heated at 110° C. for 6 h. Additional phenylboronic acid (75 mg) was added and the mixture was heated at 110° C. for 5 h. To the reaction was added TFA (3 mL), and the mixture was concentrated in vacuo to a volume of ˜12 mL. The mixture was purified by preparative HPLC to afford the desired product (78 mg, 18%). 1H NMR (DMF-d7) δ 14.8 (br s, 1H), 13.8 (br s, 1H), 8.73 (s, 1H), 8.46 (s, 1H), 7.74 (d, 1H, J=7.2 Hz), 7.53–7.42 (m, 3H), 5.81 (s, 1H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
18%

Synthesis routes and methods II

Procedure details

A mixture of 25.49 g. of 3-amino-2-phenyl-2-propenal and 27.32 g. of dimethyl malonate is reacted with 18.36 g. of sodium methoxide in one liter of methanol. The solution is stirred for 2 hours at room temperature and then is heated at reflux temperature for 3 hours. The resulting mixture is cooled and filtered to collect the precipitate. The solid is suspended in water and acidified with 10% aqueous hydrochloric acid to give a white solid. The solid is collected and washed with water followed by ethanol to yield 18.0 g. of methyl 1,2-dihydro-2-oxo-5-phenyl-3-pyridinecarboxylate. The ester is hydrolyzed by heating at reflux temperature for 2.5 hours in the presence of concentrated hydrochloric acid to give the product of the Example, m.p. 296° C. dec.
Name
3-amino-2-phenyl-2-propenal
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ester
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
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Quantity
1 L
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-hydroxynicotinic acid (436 mg, 2.00 mmol, Syn. Comm., 19 (3&4), 553-559 (1989)), phenylboronic acid (248 mg, 2.03 mmol), Cs2CO3 (1.20 g) and PdCl2 [(t-Bu) 2P(OH)] 2 (170 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (10 mL) and water (1.0 mL) was purged with Ar gas and heated at 110° C. for 6 h. Additional phenylboronic acid (75 mg) was added and the mixture was heated at 110° C. for 5 h. To the reaction was added TFA (3 mL), and the mixture was concentrated in vacuo to a volume of ˜12 mL. The mixture was purified by preparative HPLC to afford the desired product (78 mg, 18%). 1H NMR (DMF-d7) δ 14.8 (br s, 1H), 13.8 (br s, 1H), 8.73 (s, 1H), 8.46 (s, 1H), 7.74 (d, 1H, J=7.2 Hz), 7.53-7.42 (m, 3H), 5.81 (s, 1H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
18%

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